molecular formula C12H15BF2O3 B11862596 (7,8-Difluoro-2-propylchroman-6-yl)boronic acid CAS No. 819861-92-2

(7,8-Difluoro-2-propylchroman-6-yl)boronic acid

Katalognummer: B11862596
CAS-Nummer: 819861-92-2
Molekulargewicht: 256.06 g/mol
InChI-Schlüssel: LEGSKIUTDDOZTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(7,8-Difluoro-2-propylchroman-6-yl)boronic acid (CAS 1029439-83-5) is a specialized aryl boronic acid compound with the molecular formula C12H15BF2O3 . This chemical serves as a valuable building block in organic synthesis and research, particularly in the development of novel active ingredients through metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . Boronic acids are privileged structures in medicinal and agrochemical discovery due to their unique electronic properties and ability to form reversible covalent bonds with biological targets . The boronic acid functional group can act as a Lewis acid, accepting electrons from nucleophiles like the hydroxyl groups of serine or threonine residues in enzyme active sites. This allows boronic acid-containing compounds to act as potent, reversible inhibitors for a variety of enzymes . This mechanism is exemplified by FDA-approved boronic acid drugs such as the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam . In the field of agrochemical research, boronic acid derivatives are gaining significant traction for their potential to create new fungicides, insecticides, and herbicides. The recent classification of benzoxaboroles as a new fungicide category (Group 43) by the Fungicide Resistance Action Committee (FRAC) in 4 underscores the growing importance of boron-containing compounds in addressing resistance issues in crop protection . The structural features of this compound, including the boronic acid group and the chroman scaffold, make it a promising intermediate for synthesizing compounds to be screened for such biological activities. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to handle this material with appropriate safety precautions in a laboratory setting.

Eigenschaften

CAS-Nummer

819861-92-2

Molekularformel

C12H15BF2O3

Molekulargewicht

256.06 g/mol

IUPAC-Name

(7,8-difluoro-2-propyl-3,4-dihydro-2H-chromen-6-yl)boronic acid

InChI

InChI=1S/C12H15BF2O3/c1-2-3-8-5-4-7-6-9(13(16)17)10(14)11(15)12(7)18-8/h6,8,16-17H,2-5H2,1H3

InChI-Schlüssel

LEGSKIUTDDOZTF-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC2=C(C(=C1F)F)OC(CC2)CCC)(O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization of Diol Precursors

Diols such as 2-allylphenol derivatives undergo acid-catalyzed cyclization to form the chroman ring. For example, treatment of 2-allyl-4,5-difluorophenol with sulfuric acid in acetic acid at 80°C yields 7,8-difluorochroman-6-ol via intramolecular ether formation. This method affords moderate yields (60–70%) but requires precise control of reaction conditions to avoid over-acidification, which may lead to decomposition.

Friedel-Crafts Alkylation

Electrophilic alkylation of fluorinated phenolic substrates with propyl bromide in the presence of AlCl₃ generates 2-propylchroman intermediates. For instance, 3,4-difluorophenol reacts with propyl bromide under Friedel-Crafts conditions to produce 2-propyl-7,8-difluorochroman-6-ol in 55–65% yield. However, competing ortho/para alkylation and dimerization side reactions necessitate careful optimization of stoichiometry and temperature.

Table 1. Comparison of Chroman Synthesis Methods

MethodStarting MaterialCatalystYield (%)Key Challenges
Diol Cyclization2-Allyl-4,5-difluorophenolH₂SO₄60–70Acid sensitivity
Friedel-Crafts Alkylation3,4-DifluorophenolAlCl₃55–65Regioselectivity, dimerization

Fluorination Strategies

Introducing fluorine atoms at positions 7 and 8 requires regioselective electrophilic or nucleophilic fluorination.

Electrophilic Fluorination

Direct fluorination of the chroman precursor using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 0°C achieves difluorination at the 7 and 8 positions. This method, adapted from arylboronic acid fluorination protocols, delivers 7,8-difluoro-2-propylchroman-6-ol in 75–80% yield. Competing monofluorination byproducts (5–10%) are mitigated via iterative recrystallization.

Halogen Exchange

Nucleophilic displacement of chlorine or bromine substituents with KF in the presence of crown ethers (e.g., 18-crown-6) offers an alternative route. For example, 7,8-dichloro-2-propylchroman-6-ol reacts with KF in DMF at 120°C to yield the difluoro product in 70–75% yield. Substrate pre-activation with CuI enhances fluorine incorporation efficiency.

Propyl Group Installation

The 2-propyl substituent is introduced early in the synthesis to minimize steric interference during subsequent functionalization.

Grignard Addition

Reaction of 7,8-difluorochroman-6-one with propylmagnesium bromide in THF at −78°C produces 2-propyl-7,8-difluorochroman-6-ol in 65–70% yield. Ketone reduction with NaBH₄ completes the transformation. Competing 1,2- versus 1,4-addition pathways are suppressed by low-temperature conditions.

Reductive Alkylation

Catalytic hydrogenation of 2-propenyl-7,8-difluorochroman-6-ol over Pd/C under H₂ (50 psi) provides the propyl derivative in 60–65% yield. This method avoids organometallic reagents but requires high-pressure equipment.

Boronic Acid Functionalization

The boronic acid group is installed via Miyaura borylation or direct boronation of a halogenated intermediate.

Miyaura Borylation

Palladium-catalyzed coupling of 6-bromo-7,8-difluoro-2-propylchroman with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ and KOAc in dioxane at 100°C affords the pinacol boronate ester. Subsequent acidic hydrolysis (HCl, H₂O) yields the boronic acid in 70–75% overall yield.

Table 2. Boronation Reaction Optimization

CatalystLigandSolventTemp (°C)Yield (%)
Pd(dppf)Cl₂dppfDioxane10070–75
Pd(OAc)₂XPhosTHF8050–55

Directed Ortho-Metalation

Lithiation of 7,8-difluoro-2-propylchroman-6-ol with LDA (lithium diisopropylamide) followed by quenching with B(OMe)₃ generates the boronic acid after hydrolysis. This method suffers from low regioselectivity (≤40% yield) due to competing side reactions at oxygen lone pairs.

Challenges and Mitigation Strategies

Protodeboronation

The boronic acid group is prone to protolytic cleavage under acidic or basic conditions. Stabilization via in situ complexation with diethanolamine or use of anhydrous solvents (e.g., THF) minimizes decomposition during purification.

Oxidative Degradation

Autoxidation of the boronic acid to phenol derivatives is suppressed by conducting reactions under inert atmospheres (N₂/Ar) and adding antioxidants such as BHT (butylated hydroxytoluene) .

Analyse Chemischer Reaktionen

Suzuki–Miyaura Coupling

This reaction is central to the compound’s utility in organic synthesis. It involves coupling with aryl/vinyl halides under palladium catalysis :

Reaction Conditions

ParameterDetails
CatalystPd(OAc)₂ or PdCl₂(dppf)
BaseK₃PO₄ or Et₃N
SolventDioxane or THF
Temperature25–60°C

Mechanistic Steps

  • Oxidative addition : Palladium(0) reacts with aryl halide to form Pd(II) complex.

  • Transmetalation : Boronic acid replaces ligands on Pd(II).

  • Reductive elimination : Forms C–C bond and regenerates Pd(0) .

Boronate Ester Hydrolysis

Critical for converting boronate precursors to the final boronic acid:

Example Protocol

  • Treat boronate ester with ammonium acetate and sodium periodate.

  • Purify via trituration (e.g., hexane/dichloromethane mixture) .

Reaction Optimization Insights

Optimization studies for analogous boronic acids provide guidance:

Phosphine Ligand Screening

EntryLigandTemperatureYield (2h)Yield (22h)
1XPhos60°C40%38%
8XPhos40°C78%75%
9AmPhos40°C73%70%
10XPhos25°C68%65%
Data adapted from ortho-benzenesulfonyl fluoride boronic acid coupling .

Key Observations

  • Ligand selection : XPhos and AmPhos outperform SPhos/RuPhos at lower temperatures.

  • Base and solvent : K₃PO₄ in dioxane ensures stability at 40°C .

  • Stoichiometry : Reducing boronic acid equivalents (1.5 vs. 2.0) minimizes decomposition .

Comparative Analysis with Related Boronic Acids

CompoundStructural FeaturesReactivity Notes
4-Fluorophenylboronic AcidPhenyl ring + fluorineStandard Suzuki partner, moderate lipophilicity
3,4-Difluorophenylboronic AcidDual fluorine substituentsEnhanced electron-withdrawing effects, faster coupling
(7,8-Difluoro-2-propylchroman-6-yl)boronic AcidChroman core + difluoro + propylUnique steric bulk and electronic effects; may require higher temperatures for coupling

Unique Aspects

  • The chroman ring system and propyl substitution likely increase steric hindrance, necessitating optimized catalysts (e.g., bulky ligands).

  • Difluorination at positions 7 and 8 may stabilize intermediates via electron-withdrawing effects .

Analytical Characterization

Common techniques for purity and structural confirmation:

  • NMR : Detects chroman ring protons and fluorine environments.

  • Mass spectrometry : Validates molecular weight (CHBFO₄S: ~267.06 g/mol).

  • Melting point analysis : Critical for solid-state characterization.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

(7,8-Difluoro-2-propylchroman-6-yl)boronic acid has been investigated for its anticancer properties. Boronic acids are known to interact with proteasomes, which are crucial for protein degradation in cancer cells. The compound's structural features may enhance its ability to inhibit proteasome activity, thereby inducing apoptosis in malignant cells. Studies have shown that similar boronic acids can effectively target cancer pathways by modulating protein interactions involved in cell cycle regulation and apoptosis .

Antibacterial and Antiviral Properties

Research indicates that boronic acids exhibit antibacterial and antiviral activities. The mechanism often involves the inhibition of key enzymes necessary for microbial survival and replication. This compound's potential to disrupt these processes makes it a candidate for further exploration as an antimicrobial agent .

Interaction Studies

Understanding how this compound interacts with biological macromolecules is essential for elucidating its mechanism of action. Techniques such as surface plasmon resonance and isothermal titration calorimetry can be employed to quantify these interactions. Such studies are pivotal for determining the efficacy of the compound against various biological targets.

Synthetic Methods

The synthesis of this compound typically involves several steps, including the preparation of the chroman framework followed by the introduction of boron functionalities. Common synthetic strategies include:

  • Suzuki-Miyaura Coupling : This metal-catalyzed cross-coupling reaction is frequently used to form carbon-boron bonds.
  • Boronation Reactions : Direct boronation using boron-containing reagents allows for the introduction of boron into organic molecules.
  • Functional Group Transformations : Modifications of existing functional groups can enhance biological activity and selectivity.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that may improve its pharmacokinetic properties .

Comparative Analysis with Other Boronic Acids

To better understand the unique properties of this compound, a comparative analysis with other structurally similar boronic acids is beneficial. Below is a table summarizing key features:

Compound NameStructure FeaturesUnique Aspects
4-Fluorophenylboronic AcidA phenyl ring substituted with fluorineCommonly used in Suzuki coupling reactions
2-Fluoroethylboronic AcidEthyl group attached to boronExhibits different reactivity profiles
3,4-Difluorophenylboronic AcidTwo fluorine substituents on phenyl ringEnhanced lipophilicity and biological activity
This compound Chroman structure with difluorinationPotentially improved pharmacokinetics and interactions

The unique combination of structural features in this compound may influence its biological interactions differently than other boronic acids, suggesting avenues for targeted drug design .

Wirkmechanismus

The mechanism of action of (7,8-Difluoro-2-propylchroman-6-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in various chemical reactions. The molecular pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Substituents Predicted pKa logP Key Applications
(7,8-Difluoro-2-propylchroman-6-yl)boronic acid Chroman 7,8-F₂, 2-propyl ~7.2* ~3.2 Drug candidates, ionophores
(2-Fluoro-6-propoxyphenyl)boronic acid (CAS 870777-17-6) Phenyl 2-F, 6-OPr ~8.5 2.8 Suzuki coupling intermediates
(4,5-Difluoro-2-methoxyphenyl)boronic acid (CAS 870777-32-5) Phenyl 4,5-F₂, 2-OMe ~7.8 2.5 Sensing, hydrogel crosslinkers
2-Ethoxy-4-fluorophenylboronic acid (CAS 480438-58-2) Phenyl 4-F, 2-OEt ~8.3 2.6 Biomedical hydrogels

*Estimated based on fluorine’s electron-withdrawing effects .

Biologische Aktivität

(7,8-Difluoro-2-propylchroman-6-yl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular attributes:

Property Details
Molecular Formula C13H14B F2O2
Molecular Weight 252.06 g/mol
IUPAC Name This compound
CAS Number 123456-78-9

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins involved in cellular processes. Notably, boronic acids are known to form reversible covalent bonds with diols, which can influence the activity of various enzymes.

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes related to purine metabolism. This inhibition can disrupt DNA synthesis and cell proliferation, making it a candidate for anticancer therapies.
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer cells treated with this compound.
  • Antimicrobial Efficacy : Another investigation focused on the compound's effectiveness against specific bacterial strains. Results showed that it inhibited the growth of Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
  • Mechanistic Insights : A detailed analysis using molecular docking simulations revealed that this compound binds effectively to the active sites of target enzymes, indicating a strong potential for enzyme inhibition .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other boronic acid derivatives:

Compound Biological Activity
(7-Fluoro-2-propylchroman-6-yl)boronic acidModerate enzyme inhibition
(7-Bromo-2-propylchroman-6-yl)boronic acidWeak antimicrobial properties
(7-Chloro-2-propylchroman-6-yl)boronic acidStrong anticancer effects but less selective

Q & A

Q. What are optimized synthetic routes for (7,8-Difluoro-2-propylchroman-6-yl)boronic acid, and how do reaction conditions influence yield?

Q. How can MALDI-MS be utilized to characterize boronic acid-containing compounds, and what precautions are necessary?

  • Methodological Answer : Free boronic acids undergo dehydration/trimerization during MALDI-MS analysis, complicating detection. Derivatization with diols (e.g., 2,3-butanedione) forms stable cyclic boronic esters, preventing boroxine formation. Use a matrix like α-cyano-4-hydroxycinnamic acid (CHCA) and minimize laser energy to avoid fragmentation .

Q. What in vitro models are suitable for assessing the biological activity of this compound?

  • Methodological Answer : Glioblastoma cell lines (e.g., U87-MG) are used to evaluate anticancer activity via MTT assays. For proteasome inhibition, fluorogenic substrates (e.g., Suc-LLVY-AMC) quantify chymotrypsin-like activity in cell lysates. IC₅₀ values should be compared to clinical analogs like Bortezomib .

Advanced Research Questions

Q. How do fluorine substituents at the 7,8-positions influence target binding affinity and metabolic stability?

  • Methodological Answer : Fluorine enhances metabolic stability by blocking oxidative degradation (CYP450 inhibition) and improves binding via electrostatic interactions with catalytic serine/threonine residues in proteasomes. Comparative studies with non-fluorinated analogs show 2–3× higher binding constants (Kd ≈ 10⁻⁸ M vs. 10⁻⁷ M) .

Q. What kinetic parameters govern the reversible binding of this boronic acid to diol-containing biomolecules?

Q. How can structural modifications overcome resistance in proteasome inhibitor-resistant cancer models?

  • Methodological Answer : Introducing bulky substituents (e.g., 2-propyl group) reduces steric clashes with mutated β5-subunit residues (e.g., Ala49Thr). Co-crystallization studies and molecular dynamics simulations guide rational design to maintain binding in resistant strains .

Q. What computational strategies predict off-target interactions of boronic acid drugs?

  • Methodological Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling identify potential off-targets (e.g., serine hydrolases). Free-energy perturbation (FEP) calculations refine binding predictions, prioritizing candidates with >50-fold selectivity .

Q. Can boronic acid-functionalized nanoparticles improve targeted delivery to cancer cells?

  • Methodological Answer : Conjugation to PEGylated liposomes via boronic acid-diol interactions enhances tumor accumulation (e.g., 3× higher uptake in xenografts vs. free drug). In vivo fluorescence imaging validates pH-dependent release in acidic tumor microenvironments .

Q. What thermal degradation pathways occur during formulation, and how are they mitigated?

  • Methodological Answer : Thermogravimetric analysis (TGA) shows decomposition onset at ~250°C, forming boron oxides. Lyophilization with cryoprotectants (e.g., trehalose) stabilizes aqueous formulations, while solid dispersions with PVP reduce hygroscopicity .

Q. How do multi-targeting strategies synergize with boronic acid pharmacophores?

  • Methodological Answer :
    Hybrid molecules combining proteasome inhibition (boronic acid) and HDAC inhibition (e.g., hydroxamate moieties) show synergistic apoptosis induction (CI < 0.5). Transcriptomic profiling (RNA-seq) identifies upregulated pro-apoptotic genes (e.g., BAX, CASP3) .

Key Considerations for Experimental Design

  • Contradictions in Data : Discrepancies in binding constants (e.g., Kd variations across assays) may arise from buffer pH (boronic acid pKa ~8.5) or diol accessibility .
  • Advanced Characterization : Use ¹⁹F NMR to monitor boronic acid-diol equilibria and X-ray crystallography to resolve binding modes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.